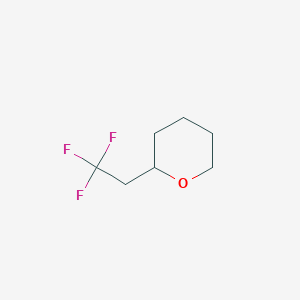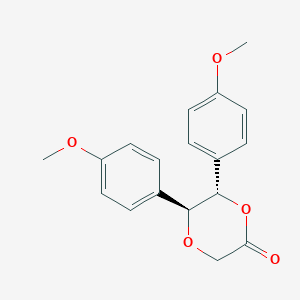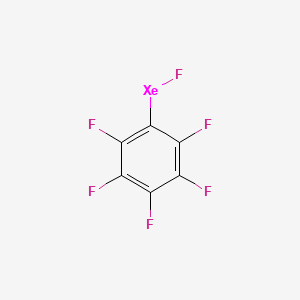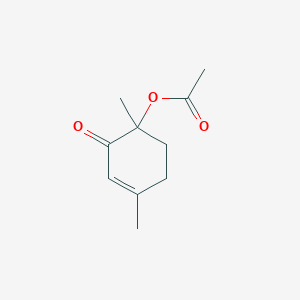
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate is an organic compound with a molecular formula of C10H14O3 It is a derivative of cyclohexene, featuring a ketone group at the second position and an acetate group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethylcyclohex-3-en-1-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, allowing the acetate group to be introduced at the first position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1,4-dimethyl-2-oxocyclohex-3-en-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ketone group can act as an electrophile, facilitating reactions with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylcyclohex-3-en-1-one: Lacks the acetate group, making it less reactive in certain substitution reactions.
2-Oxocyclohex-3-en-1-yl acetate: Lacks the methyl groups, affecting its steric properties and reactivity.
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but different functional groups, leading to different chemical behavior.
Uniqueness
1,4-Dimethyl-2-oxocyclohex-3-en-1-yl acetate is unique due to the presence of both methyl and acetate groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
374590-08-6 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(1,4-dimethyl-2-oxocyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C10H14O3/c1-7-4-5-10(3,9(12)6-7)13-8(2)11/h6H,4-5H2,1-3H3 |
Clave InChI |
USRHFWJXZMCWCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(CC1)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



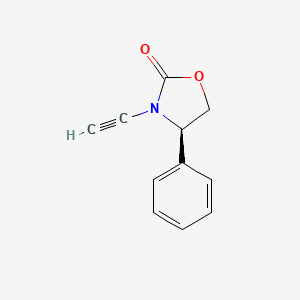


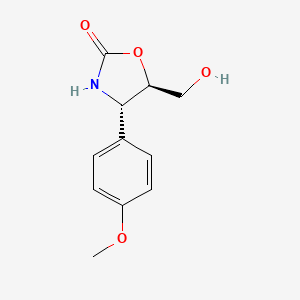
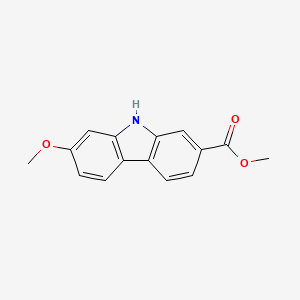
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

